molecular formula C14H12F5N5O B11086749 3-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}propan-1-ol

3-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}propan-1-ol

Cat. No.: B11086749
M. Wt: 361.27 g/mol
InChI Key: QGUOWLYGRXMNKE-UHFFFAOYSA-N
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Description

3-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-PROPANOL is a complex organic compound characterized by its unique structure, which includes a pentafluoroethyl group and a triazolo[3,4-a]phthalazine moiety

Preparation Methods

The synthesis of 3-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-PROPANOL typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-PROPANOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-PROPANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

When compared to other similar compounds, 3-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-PROPANOL stands out due to its unique combination of a pentafluoroethyl group and a triazolo[3,4-a]phthalazine moiety. Similar compounds include:

Properties

Molecular Formula

C14H12F5N5O

Molecular Weight

361.27 g/mol

IUPAC Name

3-[[3-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino]propan-1-ol

InChI

InChI=1S/C14H12F5N5O/c15-13(16,14(17,18)19)12-22-21-11-9-5-2-1-4-8(9)10(23-24(11)12)20-6-3-7-25/h1-2,4-5,25H,3,6-7H2,(H,20,23)

InChI Key

QGUOWLYGRXMNKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3C(C(F)(F)F)(F)F)NCCCO

Origin of Product

United States

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